(3-(2,2-Dicyanovinyl)phenyl)boronic acid
Overview
Description
“(3-(2,2-Dicyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H7BN2O2 . It has an average mass of 197.986 Da and a monoisotopic mass of 198.060059 Da . It is also known by its IUPAC name, [3- (2,2-Dicyanovinyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of “(3-(2,2-Dicyanovinyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a 2,2-dicyanovinyl group . The InChI code for this compound is 1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H .Physical And Chemical Properties Analysis
“(3-(2,2-Dicyanovinyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 458.0±55.0 °C at 760 mmHg, and a flash point of 230.8±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.35 .Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through a reversible covalent reaction. This property is utilized in the enrichment of nucleosides, catechols, saccharides, and glycoproteins, which are crucial for improving detection sensitivity and accuracy in various samples .
Boronate Affinity Materials (BAMs)
BAMs are increasingly used in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of BAMs is enhanced by optimizing polymerization solvents and crosslinker types, which is essential for commercial production and application .
Sensing and Imaging
The pH-responsive nature of PBAs allows the development of materials that can be used for sensing and imaging applications. By forming a covalent complex with cis-diol groups at high pH and dissociating at acidic pH, PBAs serve as a basis for creating fluorescent BAM nanoparticles .
Diagnostic Applications
Due to their selective binding capabilities, PBAs are employed in diagnostic tools to detect and quantify the presence of specific biomolecules. This application is particularly relevant in the medical field for the early detection of diseases .
Drug Delivery Systems
The pH-controllable capture/release feature of PBAs is advantageous in designing drug delivery systems. They can be engineered to release therapeutic agents in response to the pH changes in the target environment, ensuring targeted treatment .
Commercial Production and Mass Synthesis
The yield of PBA-functionalized polymers is a critical factor for their mass production and commercial viability. Research into the polymerization yield is important to scale up the production process for industrial applications .
properties
IUPAC Name |
[3-(2,2-dicyanoethenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSHLWYRSUUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C(C#N)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657401 | |
Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-31-0 | |
Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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